molecular formula C16H31N3O3S B11207333 N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide

N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11207333
M. Wt: 345.5 g/mol
InChI Key: ALZXCPDOPFXHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-(azepan-1-yl)propan-1-amine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methylene chloride, and a reducing agent like sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or remove specific functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The piperidine ring and the methylsulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the azepane and piperidine rings, along with the methylsulfonyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H31N3O3S

Molecular Weight

345.5 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]-1-methylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C16H31N3O3S/c1-23(21,22)19-13-6-8-15(14-19)16(20)17-9-7-12-18-10-4-2-3-5-11-18/h15H,2-14H2,1H3,(H,17,20)

InChI Key

ALZXCPDOPFXHNE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.